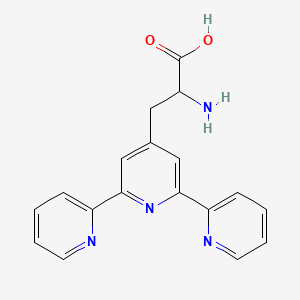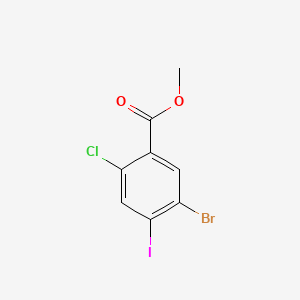
2-Bromolysergic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It was first synthesized by Franz Troxler and Albert Hofmann in 1957 . Unlike its more famous counterpart, lysergic acid diethylamide (LSD), 2-bromolysergic acid does not produce hallucinogenic effects . This compound has garnered interest for its potential therapeutic applications, particularly in the treatment of cluster headaches .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromolysergic acid involves the controlled bromination of lysergic acid. The process typically includes the following steps :
Bromination: Lysergic acid is contacted with bromotrimethylsilane (TMSBr) and dimethylsulfoxide (DMSO) to form this compound.
Amidation: The this compound is then reacted with diethylamine and an amide coupling reagent to form this compound diethylamide.
Purification: The mixture is filtered, and the this compound diethylamide is allowed to precipitate, followed by further purification steps to ensure pharmaceutical-grade quality.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromolysergic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation/Reduction: Specific reagents and conditions depend on the desired modification but may include standard oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
2-Bromolysergic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-bromolysergic acid involves its interaction with serotonin receptors. It acts as a serotonin 5-HT2A receptor antagonist, blocking the effects of LSD without producing hallucinogenic effects . This interaction is believed to be responsible for its therapeutic effects in treating cluster headaches .
Vergleich Mit ähnlichen Verbindungen
Lysergic Acid Diethylamide (LSD): Unlike 2-bromolysergic acid, LSD is a potent hallucinogen.
6-Allyl-6-nor-lysergic Acid Diethylamide (AL-LAD): A derivative with similar structural properties but different pharmacological effects.
Uniqueness: this compound is unique in its ability to block serotonin receptors without inducing hallucinogenic effects, making it a valuable compound for therapeutic research .
Eigenschaften
Molekularformel |
C16H15BrN2O2 |
|---|---|
Molekulargewicht |
347.21 g/mol |
IUPAC-Name |
(6aR,9R)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C16H15BrN2O2/c1-19-7-8(16(20)21)5-10-9-3-2-4-12-14(9)11(6-13(10)19)15(17)18-12/h2-5,8,13,18H,6-7H2,1H3,(H,20,21)/t8-,13-/m1/s1 |
InChI-Schlüssel |
IPSOSLBLNUSDJQ-AMIZOPFISA-N |
Isomerische SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O |
Kanonische SMILES |
CN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)





![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)




